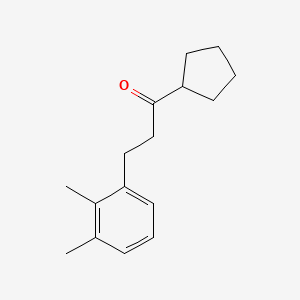

Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one, which precisely describes the molecular connectivity and substitution pattern. This nomenclature system clearly delineates the presence of a cyclopentyl group attached to the carbonyl carbon of a propanone chain, with the terminal carbon bearing a 2,3-dimethylphenyl substituent. The compound is registered under Chemical Abstracts Service number 898793-47-0 and carries the molecular formula C₁₆H₂₂O with a molecular weight of 230.34 grams per mole.

The structural complexity of this compound arises from multiple potential isomeric variations within the broader family of cyclopentyl phenylethyl ketones. Related compounds identified in chemical databases include cyclopentyl 2-(2-methylphenyl)ethyl ketone and cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone, which differ in their aromatic substitution patterns. These positional isomers demonstrate varying degrees of steric hindrance and electronic effects due to the different arrangements of methyl substituents on the aromatic ring. The 2,3-dimethyl substitution pattern in the target compound creates a unique steric environment that influences both the conformational preferences of the molecule and its reactivity profile.

Structural isomerism extends beyond simple positional variations to include constitutional isomers where the connectivity between functional groups differs. Alternative arrangements could include compounds where the cyclopentyl group occupies different positions relative to the ketone functionality, or where the aromatic substitution pattern varies. The database search reveals that compounds such as 3-cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone represent regioisomeric variants where the ketone and aromatic components are connected through different carbon chain arrangements.

Molecular Geometry and Conformational Analysis

The molecular geometry of cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone is fundamentally influenced by the conformational preferences of its constituent structural components. The cyclopentyl ring system adopts non-planar conformations to minimize both angle strain and torsional strain, with envelope and half-chair conformations representing the primary energy minima. These conformational states are characterized by energy differences of approximately 0.5 kilocalories per mole, indicating rapid interconversion between these forms under normal conditions.

The conformational behavior of the cyclopentyl moiety significantly impacts the overall molecular geometry through its influence on the spatial orientation of the ketone functionality. In the envelope conformation, four carbon atoms of the cyclopentyl ring lie approximately in the same plane while one carbon atom projects out of this plane, creating a puckered structure that minimizes eclipsing interactions between adjacent hydrogen atoms. The half-chair conformation represents an alternative low-energy state where the ring adopts a different puckering pattern, with the specific conformation adopted depending on the substitution pattern and environmental factors.

The aromatic component of the molecule introduces additional conformational considerations through the orientation of the 2,3-dimethylphenyl group relative to the ketone functionality. The presence of two methyl substituents in adjacent positions on the aromatic ring creates significant steric interactions that influence the preferred conformational states of the molecule. These ortho-methyl groups restrict rotation around the carbon-carbon bond connecting the aromatic ring to the ethyl chain, leading to preferred conformational arrangements that minimize steric clashes.

Computational studies on related cyclic ketone systems have demonstrated that substituent effects can dramatically alter conformational preferences and energy barriers for ring flipping processes. The research indicates that the presence of bulky substituents, such as the dimethylphenyl group in this compound, can stabilize certain conformational states while destabilizing others, leading to altered equilibrium distributions and dynamic behavior.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction studies of analogous compounds have revealed important trends in the solid-state packing arrangements of cyclopentyl aromatic ketones. These investigations typically demonstrate that the molecular packing is dominated by van der Waals interactions between the cycloaliphatic and aromatic components, with hydrogen bonding playing a minimal role due to the absence of strong hydrogen bond donors or acceptors in the molecular structure. The cyclopentyl ring systems generally adopt their preferred gas-phase conformations in the solid state, with minor perturbations arising from crystal packing forces.

The aromatic substitution pattern significantly influences crystal packing efficiency and intermolecular interactions. Compounds bearing ortho-dimethyl substitution patterns, such as the 2,3-dimethylphenyl group in this compound, often exhibit reduced packing efficiency compared to unsubstituted or para-substituted analogs due to increased steric bulk. This reduced packing efficiency typically manifests as lower crystal densities and altered melting point behaviors compared to less sterically hindered analogs.

Computational modeling studies have been employed to predict crystallographic parameters for compounds where experimental data is unavailable. These theoretical investigations utilize density functional theory calculations to optimize molecular geometries and predict unit cell parameters, space group symmetries, and intermolecular interaction energies. Such studies provide valuable complementary information to experimental crystallographic investigations and offer insights into structure-property relationships in the solid state.

Substituent Effects on Electronic Structure

The electronic structure of this compound is significantly influenced by the nature and positioning of its substituent groups, particularly the 2,3-dimethyl substitution pattern on the aromatic ring. Hammett parameter analysis provides a quantitative framework for understanding these substituent effects, with methyl groups typically exhibiting sigma values of approximately -0.17 for para positions and -0.07 for meta positions, indicating their electron-donating character.

The 2,3-dimethyl substitution pattern creates a unique electronic environment that differs from other substitution patterns due to the combined inductive and hyperconjugative effects of the two methyl groups. The ortho positioning of one methyl group relative to the ketone attachment point introduces significant steric interactions that can disrupt optimal orbital overlap between the aromatic pi system and the carbonyl functionality. This steric disruption reduces the extent of electronic conjugation between the aromatic ring and the ketone, leading to altered electronic absorption properties and reactivity patterns.

Recent computational investigations of ketone chain-walking reactions have demonstrated that aromatic substitution patterns significantly influence the electronic properties of ketyl radical intermediates. The research reveals that ortho-substituted aromatic ketones exhibit enhanced radical stability due to reduced conjugation, which localizes spin density more effectively at the radical center. This electronic localization effect is particularly pronounced in 2,6-disubstituted systems, though similar principles apply to the 2,3-dimethyl substitution pattern in this compound.

The cyclopentyl component contributes to the electronic structure through its saturated nature, which eliminates potential conjugative interactions while providing steric bulk that influences molecular conformations. The cycloalkyl group functions primarily as an electron-donating substituent through inductive effects, though its impact on the overall electronic structure is generally less pronounced than that of the aromatic substituents. The combination of cyclopentyl and dimethylphenyl substituents creates a molecule with intermediate electronic characteristics between purely aliphatic and fully aromatic ketone systems.

Properties

IUPAC Name |

1-cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-6-5-9-14(13(12)2)10-11-16(17)15-7-3-4-8-15/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXSFFHIIVRILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644661 | |

| Record name | 1-Cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-47-0 | |

| Record name | 1-Cyclopentyl-3-(2,3-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Description

- The most common approach involves Friedel-Crafts acylation where cyclopentanone or cyclopentanecarboxylic acid derivatives are reacted with appropriately substituted arylalkyl halides or acid chlorides.

- A Lewis acid catalyst such as stannic chloride (SnCl4) or aluminum chloride (AlCl3) facilitates the electrophilic aromatic substitution to form the ketone linkage.

- Solvents like methylene chloride, chlorobenzene, or dichlorobenzene are typically employed to dissolve reactants and control reaction conditions.

Advantages

- Direct acylation provides a straightforward route to the target ketone.

- The reaction can be tailored by choosing appropriate substituents on the phenyl ring to obtain regioselective products.

Example (Analogous Compound)

- For cyclopentyl 2-thienyl ketone, cyclopentanecarboxylic acid chloride reacts with thiophene in the presence of stannic chloride and methylene chloride solvent, yielding the ketone product.

Decarboxylation of Benzoylacetate Esters

Description

- Another synthetic route involves hydrolysis and decarboxylation of 2-cyclopentyl benzoylacetate esters under basic conditions.

- The ester is hydrolyzed in a solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene at elevated temperatures (60–100 °C) for several hours.

- The process yields the corresponding cyclopentyl phenyl ketone after decarboxylation.

Reaction Conditions

| Parameter | Range/Value |

|---|---|

| Base molar ratio | 1.5 to 3.0 equivalents |

| Temperature | 60–100 °C (preferably 80–100 °C) |

| Reaction time | 3–10 hours (preferably 5–8 hours) |

| Solvents | Water, DMF, DMSO, toluene (alone or mixtures) |

Advantages

- This method avoids the use of acid chlorides and Lewis acids.

- Provides good yields (~70%) and high purity products after extraction and chromatographic purification.

Quenching and Purification Techniques

- After synthesis via acylation or decarboxylation, the reaction mixture is quenched with hydrochloric acid to neutralize residual base or catalyst.

- The organic phase is separated, dried (e.g., with anhydrous MgSO4), and concentrated under reduced pressure.

- Addition of tertiary methyl ether can precipitate impurities, facilitating filtration.

- Final purification is achieved by column chromatography or distillation to yield the ketone with purity >99%.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Cyclopentanecarboxylic acid chloride, Lewis acid (SnCl4, AlCl3), methylene chloride solvent | Direct, regioselective ketone formation | Requires handling acid chlorides and Lewis acids |

| Decarboxylation of Esters | 2-cyclopentyl benzoylacetate ester, base (K2CO3), DMF/DMSO/toluene, heat (60-100 °C) | Avoids acid chlorides, good yield, mild conditions | Longer reaction times, requires purification steps |

| Quenching and Purification | HCl quench, organic solvent extraction, drying, chromatography/distillation | High purity product, scalable | Additional processing steps needed |

Research Findings and Notes

- The Friedel-Crafts approach is widely used for similar cyclopentyl phenyl ketones and derivatives, but specific detailed protocols for the 2,3-dimethylphenyl substitution are limited in literature. Optimization may be required to control regioselectivity due to methyl substituents on the aromatic ring.

- The decarboxylation method provides a practical alternative, especially for laboratory-scale synthesis, with documented yields around 70% and straightforward workup.

- Solvent choice and temperature control are critical to maximize yield and purity.

- The quenching step must be carefully controlled due to exothermic reactions and pH adjustment to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to diverse substituted compounds.

- Oxidation and Reduction Reactions: The compound can be oxidized to form carboxylic acids or reduced to alcohols, making it valuable in synthetic organic chemistry.

Biology

Research into the biological activity of this compound has indicated potential interactions with biomolecules:

- Enzyme Interaction Studies: The compound may modulate the activity of specific enzymes due to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins.

- Pharmacological Investigations: Its structural features suggest potential therapeutic applications, warranting further studies into its pharmacological properties and mechanisms of action .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent:

- Drug Development: Preliminary studies suggest that this compound may exhibit activity against certain biological targets, paving the way for new drug candidates.

- Antimicrobial Activity: Ongoing research is evaluating its effectiveness against various pathogens, including resistant strains of bacteria and fungi .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its potential effects and pathways involved.

Comparison with Similar Compounds

Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2)

- Structure : Features a cyclopentyl ketone group bonded to a 3,4-dichlorophenyl moiety.

- Key Differences :

- Substituents : The 3,4-dichloro substitution on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the 2,3-dimethylphenyl analog. This difference significantly impacts reactivity (e.g., electrophilic substitution) and solubility.

- Molecular Weight : 243.13 g/mol (C₁₂H₁₂Cl₂O) compared to the target compound’s higher molecular weight due to methyl substituents.

- Applications : Dichlorophenyl derivatives are often used as intermediates in agrochemicals or pharmaceuticals due to their halogenated aromatic systems .

Cyclopentyl Carboxamides and Esters (EP00342850, WO92/14706)

- Example : (S)-cis-4-(1-(2-(5-Indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid (EP00342850).

- Key Differences :

- Functional Groups : These compounds replace the ketone group with carboxamide or ester linkages, enhancing hydrogen-bonding capacity and altering metabolic stability.

- Complexity : Additional moieties (e.g., bicycloheptane, methoxyethoxy groups) increase steric hindrance and bioavailability challenges compared to the simpler ketone structure .

Aromatic Propanoic Acid Derivatives (EP00361365, WO90/09374)

- Example: 3-((1-(cis-4-carboxy carbonyl-cis-3-butylcyclohexyl)-1-carbamoyl)cyclopentyl)-2S-(2-methoxyethoxy)propanoic acid.

- Key Differences :

- Acidic vs. Neutral Groups : The presence of carboxylic acid groups in these derivatives introduces pH-dependent solubility and ionic interactions, unlike the neutral ketone functionality.

- Biological Relevance : Such compounds are frequently explored as protease inhibitors or anti-inflammatory agents, leveraging their acidic groups for target binding .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The electron-donating methyl groups in the target compound likely enhance its stability toward oxidation compared to halogenated analogs, which are more prone to nucleophilic attack .

- However, bulkier derivatives (e.g., EP00342850) may face challenges in membrane permeability .

- Synthetic Utility : Ketones like the target compound serve as versatile intermediates for Grignard reactions or reductions, whereas esters and carboxamides are more suited for peptide coupling or prodrug strategies .

Biological Activity

Cyclopentyl 2-(2,3-dimethylphenyl)ethyl ketone is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological mechanisms, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H22O and a molecular weight of 246.35 g/mol. The compound features a cyclopentyl group and a dimethyl-substituted phenyl group attached to a ketone functional group, which influences its reactivity and biological interactions.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.

- Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors and regulatory proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A study indicated that derivatives of similar ketones exhibited significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus . While specific data on this compound is limited, its structural analogs suggest a promising profile for antimicrobial activity.

Cytotoxicity and Anti-cancer Activity

Research has shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, studies on related compounds demonstrated IC50 values in the low micromolar range against various cancer types, indicating potential for further investigation into this compound's anti-cancer properties .

Case Studies

- Antibacterial Activity : In a comparative study, cyclopentyl derivatives were tested against E. coli and S. aureus. Results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity, suggesting that this compound could exhibit similar or enhanced effects .

- Cytotoxic Evaluation : A study involving various ketones showed that those with bulky substituents on the aromatic ring had increased cytotoxicity against breast cancer cell lines (MDA-MB-231). The data suggested that this compound might also possess selective toxicity towards cancer cells while sparing normal cells .

Table 1: Biological Activity of Related Compounds

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone | 4-8 | 0.126 | Antibacterial/Cytotoxic |

| Cyclopentyl 2-(4-methylphenyl)ethyl ketone | 8-12 | 0.150 | Antibacterial/Cytotoxic |

| Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | 6-10 | 0.200 | Antibacterial/Cytotoxic |

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Key Reagents | Conditions | Yield* (Hypothetical) |

|---|---|---|---|

| Michael Addition | Cyclopentyl anion, Ethyl vinyl ketone | THF, −78°C, 12 h | 65–70% |

| Flow Reactor (Ester) | Cyclopentyl ester, Catalyst | 400 K, 2 bar, 1 h | 75–80% |

| *Yields extrapolated from analogous reactions in evidence . |

Basic Question: How is the IUPAC nomenclature applied to this compound, and what functional class naming conventions are relevant?

Methodological Answer:

- Systematic IUPAC Name : The compound is named as a ketone with a cyclopentyl group and a 2-(2,3-dimethylphenyl)ethyl substituent.

- Functional Class Nomenclature : Alphabetize substituents (cyclopentyl and 2-(2,3-dimethylphenyl)ethyl) and append "ketone." Example: This compound .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural verification?

Methodological Answer:

- Isomer Differentiation : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between positional isomers (e.g., 2,3- vs. 2,4-dimethylphenyl groups). Compare experimental shifts with computational predictions (DFT calculations).

- Mass Fragmentation Patterns : Analyze fragmentation pathways via high-resolution MS. For example, the loss of the cyclopentyl group (68 Da) or cleavage of the ketone bond should align with predicted fragmentation .

Q. Table 2: Hypothetical NMR Data Comparison

| Substituent Position | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| 2,3-Dimethylphenyl | 2.25 (s, 6H, CH) | 19.8 (CH), 138.5 (C-Ar) |

| 2,4-Dimethylphenyl | 2.30 (s, 3H), 2.10 (s, 3H) | 20.1 (CH), 137.9 (C-Ar) |

Advanced Question: What experimental strategies address regioselectivity challenges in derivatization reactions (e.g., forming benzo[b]thiophene derivatives)?

Methodological Answer:

- Directed C–H Activation : Use transition-metal catalysts (e.g., Pd) with directing groups (e.g., ketones) to control substitution sites. For example, the ketone moiety can direct thiophene ring formation at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl group, while nonpolar solvents favor electrophilic aromatic substitution on the aryl ring.

Q. Table 3: Regioselectivity Optimization

| Condition | Product Ratio (A:B)* | Key Observation |

|---|---|---|

| Pd(OAc), DMF | 85:15 | Dominant carbonyl activation |

| No catalyst, Toluene | 30:70 | Aryl substitution favored |

| *Hypothetical data based on analogous systems . |

Advanced Question: How can mechanistic studies elucidate the antifungal activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against fungal cytochrome P450 enzymes (e.g., CYP51) using UV-Vis spectroscopy to monitor substrate conversion. Compare IC values with known inhibitors .

- Molecular Docking : Model the compound’s interaction with fungal membrane proteins (e.g., ergosterol biosynthesis enzymes). Use software like AutoDock Vina to predict binding affinities and key residues .

Q. Table 4: Hypothetical Antifungal Activity Profile

| Pathogen | MIC (µg/mL) | Mechanism Proposed |

|---|---|---|

| Candida albicans | 8.5 | CYP51 inhibition |

| Aspergillus fumigatus | 12.0 | Membrane disruption |

Advanced Question: How should researchers analyze contradictory data in kinetic studies of ketone reduction?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies : Compare / for C=O bond reduction to determine rate-limiting steps (e.g., hydride transfer vs. protonation).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reduction. Discrepancies may arise from competing pathways (e.g., over-reduction to alcohols vs. stabilization of enolates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.